A Technical Guide to 6-Bromo-3-iodo-1H-indazole-4-carboxylic Acid: Properties, Synthesis, and Applications
A Technical Guide to 6-Bromo-3-iodo-1H-indazole-4-carboxylic Acid: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. Its indazole core is a privileged scaffold found in numerous biologically active molecules.[1][2] The presence of three distinct functional groups—a carboxylic acid at the C-4 position, a bromine atom at C-6, and an iodine atom at C-3—provides orthogonal handles for synthetic diversification. This guide offers a comprehensive overview of its chemical properties, proposes a robust synthetic strategy, details its reactivity, and discusses its potential applications as an advanced building block in the synthesis of novel therapeutic agents.
Introduction to the Indazole Scaffold
The indazole ring system is a bicyclic heteroaromatic structure that is a cornerstone in the development of pharmaceuticals.[3] Derivatives of indazole are known to exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and protein kinase inhibitory effects.[4][5] The strategic placement of substituents on the indazole core is a key tactic in modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.
6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is particularly valuable due to its trifunctional nature:
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3-Iodo Group: Serves as a highly reactive site for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[6][7]
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6-Bromo Group: Provides a second, less reactive halogen for sequential or differential functionalization.
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4-Carboxylic Acid Group: Acts as a crucial anchor point for forming amides or esters, allowing the scaffold to be conjugated to other pharmacophores or linkers.
Caption: Proposed high-level synthetic workflow.
Experimental Protocol: C-3 Iodination
This protocol is adapted from a well-established procedure for the C-3 iodination of indazoles. [6]
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Addition of Base: Add powdered potassium hydroxide (KOH) (2.5 eq) to the solution and stir for 15 minutes at room temperature to form the indazolide anion. The formation of the anion is critical as it activates the ring towards electrophilic attack.
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Iodination: Add molecular iodine (I₂) (1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic and the color will change from dark brown to a lighter yellow upon consumption of the iodine.
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Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC or LC-MS to ensure complete consumption of the starting material.
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Work-up: Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine. Acidify the solution with 1M HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.
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Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.
Key Reactivity and Synthetic Utility
The true value of this molecule lies in its capacity for selective, sequential functionalization. The different reactivities of the functional groups allow for a controlled and predictable synthetic strategy.
Caption: Key reactive sites for synthetic diversification.
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C-3 Iodo Group: This is the most labile position for palladium-catalyzed cross-coupling reactions due to the weaker C-I bond compared to the C-Br bond. This allows for the initial introduction of aryl, vinyl, or alkyl groups via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions. [8][9]* C-6 Bromo Group: After functionalizing the C-3 position, the C-6 bromo group can be targeted for a second cross-coupling reaction, often requiring more forcing conditions. This sequential approach enables the synthesis of complex, unsymmetrically substituted indazoles.
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C-4 Carboxylic Acid Group: This group is ideal for forming amide bonds with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This is a common strategy for attaching the indazole core to other fragments in drug design.
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N-1 Position: The indazole nitrogen can be alkylated or arylated, which can be crucial for modulating biological activity and improving properties like cell permeability. [6]
Applications in Research and Drug Development
6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is not an end-product but rather a sophisticated starting material. Its utility is primarily as a versatile scaffold for building libraries of novel compounds for high-throughput screening. The ability to rapidly generate dozens of analogues by varying the substituents at the C-3, C-6, and C-4 positions makes it an invaluable tool for structure-activity relationship (SAR) studies. [2][4] Given the established role of indazoles as kinase inhibitors, this scaffold is particularly relevant for oncology and immunology research. The carboxylic acid function allows for its incorporation into PROTACs (PROteolysis TArgeting Chimeras) or for covalent modification of target proteins.
Safety and Handling
As with all halogenated aromatic compounds, 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid should be handled with appropriate care. [10]
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Hazard Classification: Based on data for the precursor, it is classified as causing serious eye damage (H318). Related compounds are known skin and respiratory irritants. [11]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions. [12][13]* Handling Procedures: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [13]Avoid contact with skin and eyes. [12]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [14]
Conclusion
6-Bromo-3-iodo-1H-indazole-4-carboxylic acid represents a premier building block for modern medicinal chemistry. Its trifunctional nature provides chemists with a powerful and flexible platform for the synthesis of complex, novel indazole derivatives. The well-defined and differential reactivity of its functional groups enables controlled, sequential modifications, making it an ideal scaffold for generating compound libraries to explore structure-activity relationships and accelerate the discovery of new therapeutic agents.
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